5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms . In your compound, there are additional functional groups attached to the pyrazole ring, including a carboxylic acid group (-COOH), an amino group (-NH2), and a difluoroethyl group (-CHF2).
Molecular Structure Analysis
The molecular structure of your compound would be largely determined by the pyrazole ring, which is a planar, aromatic ring. The presence of the carboxylic acid, amino, and difluoroethyl groups would add additional complexity to the structure and could potentially influence its reactivity and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of your compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and amino groups could increase its solubility in water . The difluoroethyl group could potentially increase its lipophilicity, which could influence its distribution in the body if it is biologically active.Properties
IUPAC Name |
5-[[2-(2,2-difluoroethyl)pyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N5O3/c1-17-9(6(4-15-17)11(20)21)10(19)16-8-2-3-14-18(8)5-7(12)13/h2-4,7H,5H2,1H3,(H,16,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGMTRSOOHBYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=NN2CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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